molecular formula C10H11BrO B1268456 1-(4-(2-Bromoethyl)phenyl)ethanone CAS No. 40422-73-9

1-(4-(2-Bromoethyl)phenyl)ethanone

Cat. No. B1268456
CAS RN: 40422-73-9
M. Wt: 227.1 g/mol
InChI Key: SCBYPRYCSIVASE-UHFFFAOYSA-N
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Description

1-(4-(2-Bromoethyl)phenyl)ethanone is a compound belonging to the family of aromatic ketones, which are organic compounds containing a carbonyl group (C=O) bonded to two hydrocarbon groups. Aromatic ketones are widely used in the synthesis of various materials, such as drugs, polymers, and dyes. The compound this compound is of particular interest due to its unique properties, which make it particularly useful for a variety of scientific research applications.

Scientific Research Applications

Synthesis of Novel Compounds

1-(4-(2-Bromoethyl)phenyl)ethanone has been utilized in the synthesis of various novel chemical compounds. For instance, it has been used in creating novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties. These compounds have shown potential in the field of anticancer research, particularly for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).

Photoremovable Protecting Group

In another application, this compound has been used as a photoremovable protecting group for carboxylic acids. This approach is significant in organic synthesis, where protecting groups are used to mask functional groups during chemical reactions. The compound exhibited good yields upon photolysis, releasing the protected acid (Atemnkeng et al., 2003).

Anxiolytic Activity

In pharmaceutical research, derivatives of this compound have been synthesized and tested for their anxiolytic (anti-anxiety) activities. These compounds, particularly those with chlorophenyl substituents, showed promising results in this area (Liszkiewicz et al., 2006).

Synthesis of Antimicrobial Agents

Another significant application is in the synthesis of compounds with antimicrobial properties. For example, certain derivatives of this compound have demonstrated effectiveness against various bacterial species, highlighting its potential in developing new antimicrobial agents (Dave et al., 2013).

Hydrogen-Bonding Studies

From a structural chemistry perspective, this compound and its analogues have been studied for their hydrogen-bonding patterns. Such studies are crucial for understanding molecular interactions and can inform the design of new materials and drugs (Balderson et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1-(4-(2-Bromoethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, this compound can interact with glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways. These effects can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with cysteine residues in proteins, resulting in enzyme inactivation. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. The compound’s metabolism can also affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. It can also bind to transport proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound can impact its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

1-[4-(2-bromoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBYPRYCSIVASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193435
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40422-73-9
Record name 1-[4-(2-Bromoethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40422-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040422739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-bromoethyl)phenyl]ethan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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